

Physical and chemical properties of 5-Acetylthiophene-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Acetylthiophene-2-carboxylic acid

Cat. No.: B121105

[Get Quote](#)

An In-depth Technical Guide to 5-Acetylthiophene-2-carboxylic acid

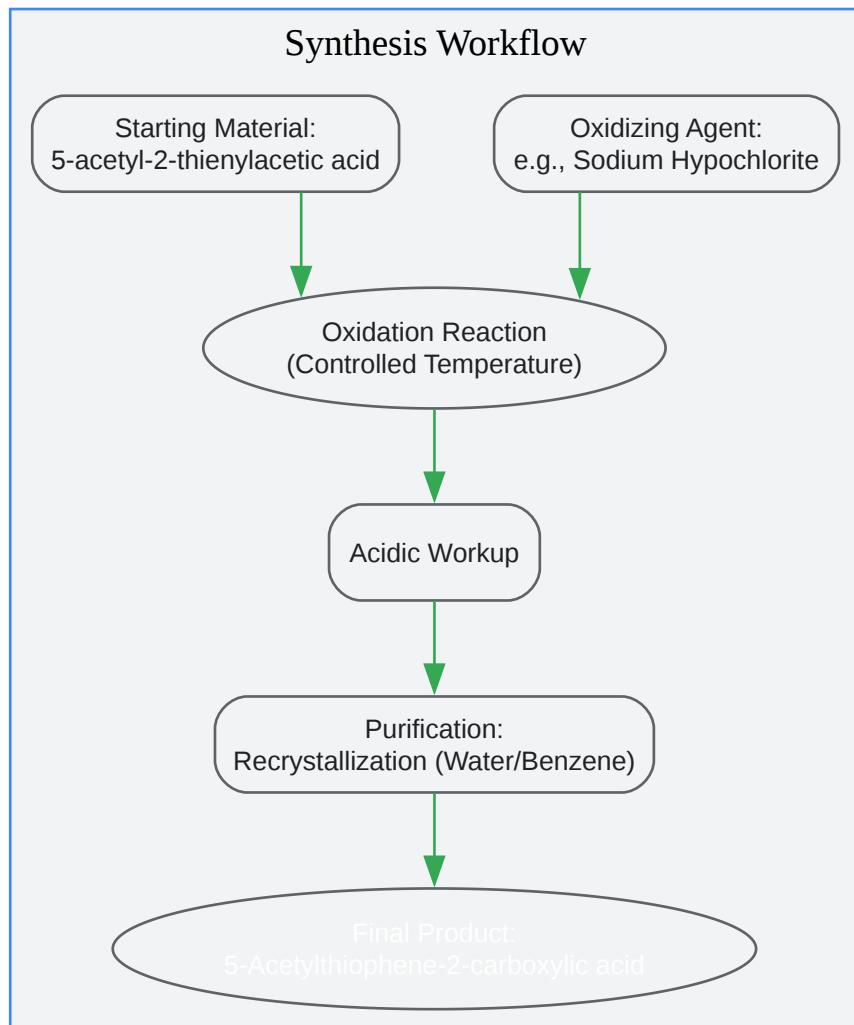
Introduction

5-Acetylthiophene-2-carboxylic acid, with the CAS number 4066-41-5, is a substituted thiophene derivative that serves as a valuable intermediate in organic synthesis.^{[1][2]} Its bifunctional nature, containing both a carboxylic acid and a ketone group, makes it a versatile building block for the synthesis of a wide range of compounds, particularly in the fields of pharmaceuticals and materials science.^{[1][3][4]} This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Acetylthiophene-2-carboxylic acid**, along with experimental protocols and key reactivity information relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of **5-Acetylthiophene-2-carboxylic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value
Molecular Formula	C ₇ H ₆ O ₃ S[3][5][6][7]
Molecular Weight	170.18 g/mol [3][8]
CAS Number	4066-41-5[1][5]
Appearance	Off-white to light yellow crystalline powder[1][3][4]
Melting Point	There are varying ranges reported, including 138-142 °C, 163-167 °C, 204-205 °C, 210-212 °C, and 208-215 °C.[3][5][6][9]
Boiling Point	385.2 °C at 760 mmHg[5][6][10]
Solubility	Poorly soluble in water.[3][7] Soluble in organic solvents such as dichloromethane, chloroform, ethanol, and acetone.[1][2][3][7]
Density	1.383 g/cm ³ [5][10]
pKa	2.95 ± 0.10 (Predicted)[10]
Flash Point	186.8 °C[5]
Vapor Pressure	1.27E-06 mmHg at 25°C[5][10]
Refractive Index	1.591[5][10]


Experimental Protocols

Synthesis of **5-Acetylthiophene-2-carboxylic acid**

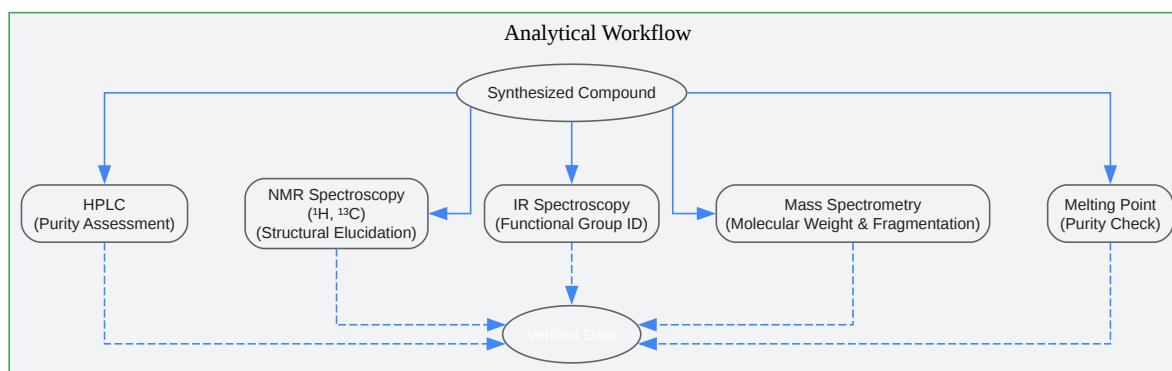
A common method for the synthesis of **5-Acetylthiophene-2-carboxylic acid** involves the oxidation of a suitable precursor. One documented route is the oxidation of 5-acetyl-2-thienylacetic acid.[11] Another general approach involves the acylation of a thiophene derivative followed by oxidation of a side chain to the carboxylic acid. A general procedure for the oxidation of an acetylthiophene to the corresponding thiophenecarboxylic acid using sodium hypochlorite is described in the literature.[12]

Detailed Methodology: Oxidation of 2-Acetylthiophene

- Preparation of Oxidizing Agent: A solution of sodium hypochlorite is prepared.
- Reaction Setup: The 2-acetylthiophene starting material is slowly added to the heated sodium hypochlorite solution (around 55 °C).
- Temperature Control: For reactive substrates, cooling may be necessary to maintain the reaction temperature below 75 °C. For less reactive starting materials, heating may be required to complete the reaction.[\[12\]](#)
- Workup: After the reaction is complete, any excess hypochlorite is neutralized. The reaction mixture is then acidified to precipitate the carboxylic acid product.
- Purification: The crude **5-Acetylthiophene-2-carboxylic acid** can be purified by recrystallization from a suitable solvent such as water or benzene.[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Acetylthiophene-2-carboxylic acid**.


Characterization and Analysis

The synthesized **5-Acetylthiophene-2-carboxylic acid** is typically characterized using a variety of analytical techniques to confirm its identity and purity.

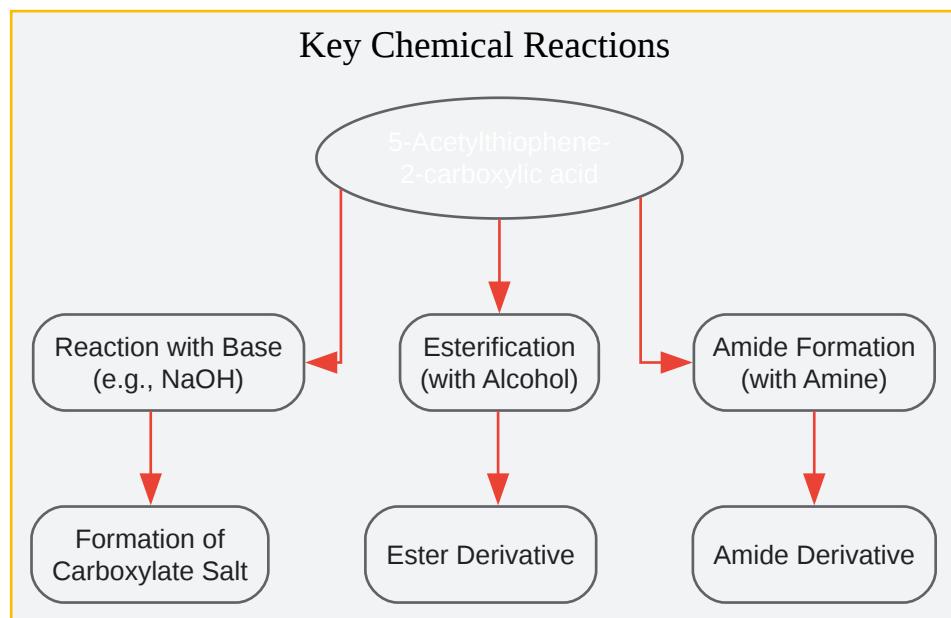
Methodologies:

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. An assay of $\geq 98.0\%$ is common.[4][9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra provide detailed information about the molecular structure. The proton NMR spectrum would show characteristic signals for the thiophene ring protons and the methyl protons of the acetyl group.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H stretch, the carboxylic acid C=O stretch, and the ketone C=O stretch.
- Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.
- Melting Point Analysis: The melting point range is a key indicator of purity.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **5-Acetylthiophene-2-carboxylic acid**.


Reactivity and Stability

Chemical Reactivity

5-Acetylthiophene-2-carboxylic acid is an acidic compound that can react with bases to form the corresponding carboxylate salts.^[1] The presence of both the carboxylic acid and ketone functionalities allows for a range of chemical transformations. It is a key intermediate in the preparation of various 2,5-disubstituted thiophenes.^[2] The acetyl group can undergo reactions typical of ketones, while the carboxylic acid group can be converted to esters, amides, or acid chlorides.

Stability and Storage

The compound is generally stable under normal conditions.^[7] It should be stored in a cool, dry, and dark place in a tightly sealed container to prevent moisture absorption and degradation.^[3] ^[7] It is important to avoid high temperatures and open flames, as the substance may decompose under such conditions.^[3]

[Click to download full resolution via product page](#)

Caption: Logical relationships of the key chemical reactions of **5-Acetylthiophene-2-carboxylic acid**.

Applications

5-Acetylthiophene-2-carboxylic acid is a crucial compound in organic synthesis with a wide range of applications:

- Pharmaceutical Development: It serves as a key starting material for the synthesis of various drug molecules and pharmaceutical intermediates.[1][3][4]
- Materials Science: It can be incorporated into polymer structures to impart novel photoelectric properties, with potential applications in organic light-emitting diodes (OLEDs) and solar cells.[1][3]
- Fine Chemicals: It is used in the synthesis of specialty chemicals, including fragrances and pigments.[3]

Safety Information

5-Acetylthiophene-2-carboxylic acid is irritating to the eyes, respiratory system, and skin.[1][13] Appropriate personal protective equipment, such as gloves and eye/face protection, should be worn when handling this chemical.[1][13] Work should be conducted in a well-ventilated area to avoid inhaling dust.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][13]

GHS Hazard Statements:

- H315: Causes skin irritation.[8]
- H319: Causes serious eye irritation.[8]
- H335: May cause respiratory irritation.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. 5-Acetylthiophene-2-carboxylic acid | 4066-41-5 [chemicalbook.com]
- 3. 5-Acetylthiophene-2-Carboxylic Acid 98% | Product Details, Applications, Safety Data & Reliable Supplier in China [quinoline-thiophene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. 5-Acetylthiophene-2-carboxylic acid cas 4066-41-5-Organic intermediate-Hebei Zhiluan Technology Co., Ltd. [hbzhiluan.com]
- 7. 5-Acetylthiophene-2-Carboxylic Acid 98% Supplier & Manufacturer in China | High Purity CAS 53660-77-4 | Quality Assurance & Fast Delivery [chemheterocycles.com]
- 8. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Acetylthiophene-2-carboxylic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. chembk.com [chembk.com]
- 11. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Acetylthiophene-2-carboxylic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121105#physical-and-chemical-properties-of-5-acetylthiophene-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com